Product packaging for 5-Methoxy-2-(pyridin-4-yl)indoline(Cat. No.:)

5-Methoxy-2-(pyridin-4-yl)indoline

Cat. No.: B11880245
M. Wt: 226.27 g/mol
InChI Key: XIUDGZUFKHDOJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-2-(pyridin-4-yl)indoline (CAS 595545-71-4) is a chemical compound with the molecular formula C 14 H 14 N 2 O and a molecular weight of 226.27 g/mol . This indoline derivative features a fused benzene and pyrrolidine ring system substituted with a methoxy group and a pyridinyl moiety, making it a valuable scaffold in medicinal chemistry and organic synthesis . Indole and indoline cores are privileged structures found in numerous biologically active compounds, pharmaceuticals, and agrochemicals, and they continue to be a major focus of modern synthetic chemistry research . Researchers utilize this compound as a key building block for the development of new synthetic methodologies and for the creation of more complex molecular architectures aimed at drug discovery programs. Its structure presents opportunities for further functionalization, allowing for the exploration of structure-activity relationships. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the material safety data sheet (MSDS) prior to use and handle the compound using appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2O B11880245 5-Methoxy-2-(pyridin-4-yl)indoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

5-methoxy-2-pyridin-4-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C14H14N2O/c1-17-12-2-3-13-11(8-12)9-14(16-13)10-4-6-15-7-5-10/h2-8,14,16H,9H2,1H3

InChI Key

XIUDGZUFKHDOJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(C2)C3=CC=NC=C3

Origin of Product

United States

Synthesis of 5 Methoxy 2 Pyridin 4 Yl Indoline

Retrosynthetic Analysis of 5-Methoxy-2-(pyridin-4-yl)indoline

A logical retrosynthetic analysis of the target molecule involves disconnecting the key bonds to identify readily available starting materials. The primary disconnection can be made at the C2-N1 bond and the C2-C(pyridin-4-yl) bond of the indoline (B122111) ring. This leads to two main synthetic precursors: a substituted 2-haloaniline and a pyridine-containing building block.

A plausible retrosynthetic pathway is outlined below:

Retrosynthetic analysis of this compound. This image is for illustrative purposes and does not represent an actual molecule.

Figure 1: A proposed retrosynthetic analysis for this compound. This illustrative diagram showcases a possible disconnection approach.

This analysis suggests that the synthesis could be achieved by coupling a suitable 4-substituted pyridine (B92270) derivative with a 2-halo-5-methoxyaniline derivative, followed by an intramolecular cyclization to form the indoline ring.

Synthetic Methodologies for this compound

Several synthetic methodologies can be envisioned for the preparation of this compound, leveraging established reactions for indole (B1671886) and indoline synthesis.

The development of novel synthetic routes for 2-substituted indolines often involves the exploration of new catalytic systems or reaction cascades. A potential novel approach could involve a one-pot reaction combining a Suzuki-Miyaura coupling with a subsequent cyclization. This strategy would utilize a boronic acid or ester derivative of pyridine and a suitable o-haloanilide.

Another innovative strategy could be the application of C-H activation methodologies, which would allow for the direct coupling of a pyridine derivative with a 5-methoxyindoline (B1354788) precursor, although this approach may present challenges in regioselectivity.

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time. For instance, in a palladium-catalyzed synthesis, the selection of the palladium precursor and the ligand can significantly impact the reaction's efficiency.

A hypothetical optimization table for a key coupling step is presented below:

EntryCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)Toluene10045
2Pd₂(dba)₃ (1)XPhos (2)Dioxane11075
3PdCl₂(dppf) (3)-DMF9060
4Pd₂(dba)₃ (1)SPhos (2)Dioxane11082

This table is illustrative and represents a potential optimization study for a cross-coupling reaction in the synthesis of a related compound.

Given that the C2 position of the indoline ring is a stereocenter, the development of stereoselective synthetic approaches is of significant interest. Asymmetric synthesis of 2-arylindolines has been achieved through kinetic resolution using a chiral base system. nih.gov This method involves the deprotonation of an N-protected 2-arylindoline with a chiral lithium amide base, followed by trapping with an electrophile to yield enantiomerically enriched products. nih.gov

Another approach could involve the use of a chiral catalyst in a cyclization reaction to induce stereoselectivity. For example, a palladium catalyst with a chiral ligand could be employed in an intramolecular Heck reaction of an appropriate precursor to favor the formation of one enantiomer.

Palladium-catalyzed reactions are powerful tools for the synthesis of indoles and indolines. A plausible route for the synthesis of this compound could involve a palladium-catalyzed α-arylation of a ketone. acs.org This would entail the reaction of a 5-methoxy-substituted 2-aminoacetophenone (B1585202) derivative with a 4-halopyridine in the presence of a palladium catalyst and a suitable base.

Furthermore, palladium-catalyzed annulation of (2-aminophenyl)methanols with sulfoxonium ylides presents a facile strategy for constructing the indoline scaffold. rsc.org This method allows for the direct use of the hydroxyl group as a leaving group under mild conditions. rsc.org

Intramolecular cyclization is a key step in many indoline syntheses. A 5-endo-trig cyclization strategy can be employed to form the indoline ring. nih.gov This can be achieved through either a Heck reaction or a radical cyclization of an N-(o-halophenyl)enecarbamate precursor. nih.gov

Visible-light-mediated intramolecular reductive cyclization offers a mild and metal-free alternative for the synthesis of functionalized indolines. nih.govscispace.comrsc.org This method utilizes a photosensitizer to promote the cyclization of N-allyl-2-haloanilines. nih.govscispace.comrsc.org Copper-catalyzed intramolecular cyclization of 2-alkynyl tosylanilines also provides a practical route to 2-substituted indoles, which can then be reduced to the corresponding indolines. rsc.org

Synthesis of Precursors and Intermediates for this compound

The creation of this compound is contingent on the successful synthesis of its foundational precursors. These include precursors for the indoline ring itself, precursors for the pyridine moiety, and the specific intermediates that combine these features.

Synthesis of Indoline Ring Precursors

The indoline scaffold is a common motif in pharmacologically active compounds. Its synthesis can be approached in several ways, often beginning with substituted anilines. A key precursor for the target molecule is 5-methoxyindoline.

One of the most common methods for synthesizing substituted indoles, which are immediate precursors to indolines, is the Fischer indole synthesis . nih.gov This method involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. nih.gov For a 5-methoxy-substituted indole, the starting material would be p-methoxyphenylhydrazine. However, the Fischer synthesis can sometimes lead to abnormal products depending on the substituents and reaction conditions. nih.gov

Another powerful strategy involves the reductive cyclization of 2-(2-nitroaryl)acetonitriles. lookchem.com This method is advantageous as the starting materials are often readily accessible. The reaction can be performed using various reducing agents, including catalytic hydrogenation, and offers a direct route to substituted indoles. lookchem.com

A versatile approach to 5-substituted indoles begins with indole itself, utilizing a protective strategy. Indole can react with aqueous sodium bisulfite to form sodium indoline-2-sulfonate. mdma.ch This intermediate, being a substituted aniline (B41778), undergoes electrophilic substitution at the 5-position. Subsequent treatment with a base regenerates the substituted indole. mdma.ch

The direct synthesis of the indoline ring can also be achieved. For example, the reduction of 5-methoxy-2-nitrophenylacetic acid derivatives provides a pathway to substituted indole-2-acetic acid esters, which can be further manipulated. orgsyn.org

Synthesis of Pyridine Moiety Precursors

The pyridine ring is a fundamental heterocyclic structure in numerous biologically active molecules. The synthesis of substituted pyridines is a well-developed field of organic chemistry. nih.gov For incorporation into the target molecule, a 4-substituted pyridine precursor is required, which can be coupled with the indoline or a precursor to it.

Classical methods like the Hantzsch pyridine synthesis allow for the construction of highly substituted pyridines from β-ketoesters, aldehydes, and ammonia. illinois.edu While versatile, this method may not be the most direct for producing a 4-substituted pyridine suitable for coupling.

More modern approaches involve cascade reactions. A notable example is the copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, which proceeds through a 3-azatriene intermediate that undergoes electrocyclization and oxidation to form highly substituted pyridines. nih.gov

The synthesis of multi-substituted pyridines can also be achieved from ylidenemalononitriles under mild, solvent-free conditions at room temperature. rsc.orgnih.gov These methods provide access to a variety of substitution patterns on the pyridine ring. rsc.orgnih.gov For the synthesis of this compound, a key precursor would be 1-(2-hydroxyphenyl)-2-(pyridin-4-yl)ethanone, which can be synthesized and then used to construct the indole ring. rsc.org

Preparation of Methoxy-Substituted Indoline Intermediates

The introduction of the methoxy (B1213986) group at the 5-position of the indoline ring is a critical step. This can be achieved either by starting with a methoxy-substituted precursor or by methoxylation at a later stage.

A common and efficient method for producing 5-methoxyindole (B15748) is through the reaction of 5-bromoindole (B119039) with sodium methoxide (B1231860) in the presence of a copper catalyst. google.com A patent describes a method using a catalyst system of a nitrogen-containing heterocycle and a monovalent copper complex, achieving high conversion and selectivity. google.com The resulting 5-methoxyindole can then be reduced to 5-methoxyindoline.

Another approach involves the dehydrogenation of 5-methoxyindoline to produce 5-methoxyindole, a reaction that can also be reversed. Heating 5-methoxyindoline in the presence of a palladium on carbon catalyst in a high-boiling solvent like mesitylene (B46885) can yield 5-methoxyindole. prepchem.com Conversely, the hydrogenation of 5-methoxyindole over a suitable catalyst would yield 5-methoxyindoline.

The synthesis of 5-methoxy-substituted indole derivatives can also be achieved through various classical indole syntheses, such as the Fischer, Bischler, and Hemetsberger methods, starting from methoxy-activated precursors. chim.it For instance, the reaction of 3,5-dimethoxyaniline (B133145) with other reagents can lead to the formation of dimethoxy-substituted indoles. chim.it

The table below summarizes some of the key reactions and conditions for preparing methoxy-substituted indole and indoline intermediates.

Starting MaterialReagents and ConditionsProductYieldReference
5-BromoindoleSodium methoxide, methanol, phenanthroline, cuprous bromide, 110°C5-Methoxyindole91% selectivity google.com
5-MethoxyindolinePalladized carbon, refluxing mesitylene5-Methoxyindole90% prepchem.com
5-Methoxy-2-oxindoleTriphenylphosphine-carbontetrachloride, then catalytic reduction5-Methoxyindole66% (2 steps) chemicalbook.com
5-Methoxy-2-nitrophenylacetic acidMulti-step process including reaction with methyl acetoacetateMethyl 5-methoxyindole-2-acetate30-40% overall orgsyn.org

These synthetic pathways provide a robust toolbox for the preparation of the necessary precursors and intermediates for the ultimate synthesis of this compound. The choice of a specific route would depend on factors such as the availability of starting materials, desired scale, and the need to avoid or introduce other functional groups.

Structural Characterization and Spectroscopic Analysis of 5 Methoxy 2 Pyridin 4 Yl Indoline and Derivatives

Spectroscopic Methods for Structure Elucidation

The combination of NMR, IR, and UV-Vis spectroscopy is a cornerstone of modern chemical analysis, each providing complementary information to build a complete picture of a molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, such as ¹H and ¹³C.

¹H NMR Spectral Analysis

In a hypothetical ¹H NMR spectrum of 5-Methoxy-2-(pyridin-4-yl)indoline, one would expect to observe distinct signals for each unique proton in the molecule. The aromatic protons of the 5-methoxyindoline (B1354788) ring would likely appear as a set of coupled signals, with their chemical shifts influenced by the electron-donating methoxy (B1213986) group and the fused dihydro-pyrrole ring. The protons on the pyridine (B92270) ring would typically present as two sets of doublets due to their symmetry. The methoxy group would show a characteristic singlet, likely in the upfield region of the aromatic signals. The protons on the indoline (B122111) ring's saturated portion (C2 and C3) would exhibit complex splitting patterns due to their coupling with each other and the N-H proton.

¹³C NMR Spectral Analysis

A ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. The chemical shifts would indicate the type of carbon (aliphatic, aromatic, or attached to a heteroatom). The carbons of the pyridine ring would appear at characteristic downfield shifts. The carbons of the benzene (B151609) ring of the indoline moiety would be distinguishable based on the electronic effects of the methoxy group and the fused ring. The methoxy carbon would have a distinct signal in the 55-60 ppm range. The aliphatic carbons of the indoline ring (C2 and C3) would be found at higher field strengths compared to the aromatic carbons.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships, helping to identify adjacent protons within the indoline and pyridine ring systems.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting the different fragments of the molecule, for instance, showing the correlation between the proton at C2 of the indoline and the carbons of the pyridine ring, thus confirming the connectivity between the two heterocyclic systems.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A notable feature would be the N-H stretching vibration of the indoline amine, typically appearing in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching would be seen just below this value. The C=N and C=C stretching vibrations of the pyridine ring and the aromatic part of the indoline would produce a series of bands in the 1400-1600 cm⁻¹ region. The C-O stretching of the methoxy group would likely give a strong absorption band around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum is influenced by the extent of conjugation in the system. This compound contains both the indole (B1671886) and pyridine chromophores. One would expect to see absorption maxima corresponding to the π → π* transitions of these aromatic systems. The presence of the methoxy group, an auxochrome, would likely cause a bathochromic (red) shift of the absorption bands of the indoline system compared to the unsubstituted chromophore.

While this theoretical outline provides a framework for the expected spectroscopic characteristics of this compound, the absence of published experimental data means that a definitive, data-driven analysis as requested cannot be completed at this time. The scientific community awaits the publication of such data for a full and accurate structural characterization of this compound.

Mass Spectrometry (MS)

No specific mass spectrometry data, including fragmentation patterns or high-resolution mass spectral analysis, for this compound has been reported in the reviewed scientific literature. While mass spectrometry is a standard method for determining the molecular weight and elemental composition of a compound, and for deducing its structure through fragmentation analysis, such a study on this specific molecule is not available in the public domain.

Crystallographic Analysis

Single Crystal X-Ray Diffraction

The crystallographic structure of this compound has not been determined or reported in published research. Single crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal lattice, including bond lengths, bond angles, and intermolecular interactions. Although studies on the crystallography of other indole derivatives exist, this specific analysis for this compound is absent from the available scientific literature. researchgate.netresearchgate.net

Vibrational Spectroscopy Analysis

FT-IR and FT-Raman Studies

Similarly, no experimental Fourier-Transform Infrared (FT-IR) or Fourier-Transform Raman (FT-Raman) spectra for this compound have been published. These vibrational spectroscopy techniques are crucial for identifying the functional groups present in a molecule and providing insights into its molecular structure. While general principles of FT-IR and FT-Raman spectroscopy are well-established for related compounds, specific wavenumber assignments and detailed spectral interpretations for this compound are not available. researchgate.netnih.govresearchgate.net

Structure Activity Relationship Sar Studies of 5 Methoxy 2 Pyridin 4 Yl Indoline Analogs

Investigation of Substituent Effects on the Indoline (B122111) Ring

The indoline ring system is a common scaffold in numerous biologically active compounds, and its substitution pattern plays a critical role in determining the pharmacological profile. In the context of 5-Methoxy-2-(pyridin-4-yl)indoline analogs, modifications on the indoline ring, apart from the 5-methoxy group, can significantly modulate activity.

Research on related 2-arylindoles has shown that the nature and position of substituents on the indoline ring are crucial for activity. For instance, in a series of 2-aryl-1H-indole inhibitors of the NorA efflux pump in Staphylococcus aureus, removing a substituent at the C5 position was found to be detrimental to activity. nih.gov Conversely, introducing carbonyl-based electron-withdrawing groups at the same position abolished all activity, while a nitrile group led to the retention of potency. nih.gov This suggests that both the steric and electronic properties of the substituent at C5 are critical.

Furthermore, studies on other indole (B1671886) derivatives have highlighted the importance of substitution at other positions of the indole ring. For example, in a series of 3-substituted 1H-indole-2-carboxylic acid derivatives, substitutions at the 4, 6, and 7-positions of the indole ring were investigated. It was found that substitution at the 4-position was the least favorable for the desired biological activity, whereas substitution at the 7-position with a methoxy (B1213986) group was the most favorable. researchgate.net While these findings are on a different indole scaffold, they underscore the sensitivity of biological activity to the placement of substituents on the indoline core.

Table 1: General Substituent Effects on the Indoline Ring of Related Bioactive Indole Analogs

Position of SubstitutionType of SubstituentGeneral Effect on ActivityReference
C4VariousGenerally unfavorable researchgate.net
C5Removal of substituentDetrimental nih.gov
C5Carbonyl-based (EWG)Abolished activity nih.gov
C5Nitrile (EWG)Potency retained nih.gov
C6VariousModulated activity researchgate.net
C7Methoxy (EDG)Favorable researchgate.net

Disclaimer: The data in this table is derived from studies on various indole and indoline analogs and is intended to be illustrative of general trends. The specific effects may vary for this compound.

Investigation of Substituent Effects on the Pyridine (B92270) Ring

The pyridine ring, being a heteroaromatic system, can engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding and π-stacking. The substitution pattern on the pyridine ring of 2-(pyridin-4-yl)indoline (B11901113) analogs is therefore a key determinant of their biological activity.

In the class of 2-(pyridyl)penems, the isosteric replacement of a CH group with a nitrogen atom in the aromatic ring at the 2-position resulted in improved antibacterial activity. nih.gov This highlights the potential of the pyridine nitrogen to act as a hydrogen bond acceptor, enhancing binding affinity to the target. The position of the nitrogen within the aromatic ring is also critical, with pyridin-2-yl, pyridin-3-yl, and pyridin-4-yl isomers often exhibiting different biological profiles.

Studies on 2,4-disubstituted pyrimidines, which share a similar nitrogen-containing heterocyclic motif, have shown that varying the steric and electronic properties of substituents at different positions of the ring significantly impacts inhibitory potency and selectivity against cholinesterases. nih.gov For instance, the introduction of different substituents at the C-4 position of the pyridine ring in picolinohydrazonamides greatly influences their bioavailability and antimycobacterial activity. google.com

The electronic nature of the substituents on the pyridine ring can modulate its basicity and nucleophilicity. youtube.com Electron-donating groups (EDGs) increase the electron density on the ring and the basicity of the nitrogen atom, which could enhance interactions with acidic residues in a protein binding pocket. Conversely, electron-withdrawing groups (EWGs) decrease the electron density and basicity, which might be favorable for other types of interactions or for altering the pharmacokinetic properties of the molecule.

Table 2: General Substituent Effects on the Pyridine Ring of Related Bioactive Heterocyclic Analogs

Position of SubstitutionType of SubstituentGeneral Effect on ActivityReference
C2'HeterocyclicModulated activity and selectivity nih.gov
C3'VariousInfluenced antibacterial activity nih.gov
C4'VariousAffected bioavailability and potency google.com
C2', C6'VariousSteric hindrance can favor specific reactions researchgate.net

Disclaimer: The data in this table is based on studies of various pyridine-containing compounds and is for illustrative purposes. The specific effects may differ for this compound.

Role of the Methoxy Group at the 5-Position of Indoline

The methoxy group at the 5-position of the indoline ring is a key feature of the parent compound and is known to significantly influence the biological activity of many indole-containing molecules. chim.it The methoxy group is an electron-donating group through resonance, which increases the electron density of the indole ring system. This can enhance the reactivity of the ring and its ability to participate in π-π stacking interactions with aromatic residues in a protein binding site.

In a review of methoxy-activated indoles, it was noted that the presence of methoxy substituents often enhances the reactivity and diversifies the regiochemical behavior of the indole nucleus. chim.it This enhanced reactivity can be crucial for the synthesis of a variety of analogs and can also play a direct role in the mechanism of action.

Studies on indolyl-pyridinyl-propenones have demonstrated that the position of the methoxy group on the indole ring can dramatically alter the biological activity. For instance, moving the methoxy group from the 5-position to the 6-position switched the biological activity from the induction of methuosis to the disruption of microtubules. mdpi.com This highlights the critical role of the precise location of the methoxy group in directing the pharmacological outcome.

The 5-methoxyindole (B15748) core is found in the natural hormone melatonin, and derivatives of 5-methoxyindole have been investigated for a wide range of biological activities. nih.gov The methoxy group can also influence the metabolic stability of the molecule by blocking a potential site of oxidation. mdpi.com

Table 3: Influence of the 5-Methoxy Group on the Properties and Activity of Indole Derivatives

PropertyInfluence of 5-Methoxy GroupReference
Electron DensityIncreases electron density of the indole ring chim.it
ReactivityEnhances reactivity and diversifies regioselectivity chim.it
Biological ActivityPosition is critical for determining the type of activity mdpi.com
Metabolic StabilityCan block potential sites of metabolism mdpi.com

Disclaimer: The information in this table is based on general principles and studies on various 5-methoxyindole-containing compounds. The specific impact on this compound may vary.

Role of the Pyridin-4-yl Group at the 2-Position of Indoline

The linkage at the 4-position of the pyridine ring directs the nitrogen atom into a specific vector in space relative to the indoline scaffold. This orientation can be critical for aligning with a hydrogen bond donor in a receptor or enzyme active site. The basicity of the pyridine nitrogen can be modulated by substituents on the pyridine ring, which in turn can fine-tune the strength of this hydrogen bond. slideshare.net

Furthermore, the pyridin-4-yl moiety can participate in π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in a protein binding pocket. The combination of a hydrogen bond accepting nitrogen and an aromatic ring system provides a bivalent binding motif that can lead to high affinity and selectivity.

Impact of Linker Region Modifications

While this compound itself does not have a distinct linker region between the indoline and pyridine moieties, the concept of a linker becomes relevant when considering more complex analogs where these two pharmacophores are connected via a flexible or rigid chain. In such cases, the nature of the linker can have a profound impact on the biological activity.

In the design of dual-action drugs or molecules targeting multiple binding sites, the linker is crucial for positioning the pharmacophores in the correct orientation for optimal interaction. The length, rigidity, and chemical nature of the linker can be systematically varied to explore the topographical features of the binding site.

For example, in a series of pyridine-bridged combretastatin-A4 analogues, the length of the linker between two phenyl rings was found to be critical for cytotoxicity. acs.org A three-atom linker was more favorable than a four-atom linker, and the inclusion of a nitrogen atom in the linker further modulated the activity. acs.org This demonstrates that even subtle changes in the linker can lead to significant differences in biological outcome.

The linker can also influence the physicochemical properties of the molecule, such as solubility and lipophilicity, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. A well-designed linker can improve the drug-like properties of a compound without compromising its potency.

Stereochemical Influences on Biological Activity

The 2-position of the indoline ring in this compound is a chiral center, meaning the compound can exist as two enantiomers (R and S). It is a well-established principle in medicinal chemistry that stereoisomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and toxicities. biomedgrid.combiomedgrid.com

The differential activity of enantiomers arises from the three-dimensional nature of biological targets, such as enzymes and receptors, which themselves are chiral. One enantiomer may fit into the binding site more snugly than the other, leading to a stronger and more favorable interaction. In some cases, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects. biomedgrid.com

For instance, in a study of N-[(1-alkyl-2-pyrrolidinyl)methyl]-5-sulfamoylbenzamides, the stereospecificity of the compounds' activity was found to alter from the S-configuration to the R-configuration as the length of an alkyl side chain was increased. nih.gov This illustrates the complex interplay between stereochemistry and other structural features in determining biological activity.

The synthesis of single enantiomers of chiral drugs is often a major focus in drug development to maximize therapeutic benefit and minimize potential risks. Therefore, the investigation of the biological activity of the individual R- and S-enantiomers of this compound and its analogs would be a critical step in their development as therapeutic agents. The stereoselective synthesis of related 2-substituted indolines has been achieved, providing a pathway to access enantiomerically pure compounds for biological evaluation. acs.org

Table 4: General Principles of Stereochemical Influence on Biological Activity

Stereochemical AspectGeneral Influence on Biological ActivityReference
Enantiomers (R vs. S)Can have different potencies and pharmacological profiles biomedgrid.combiomedgrid.com
Eutomer vs. DistomerOne enantiomer is typically more active (eutomer) biomedgrid.com
DiastereomersHave different physicochemical and biological properties researchgate.net
Stereospecific SynthesisCrucial for developing safer and more effective drugs acs.org

Disclaimer: This table presents general principles of stereochemistry in drug action. The specific stereochemical requirements for this compound would need to be determined experimentally.

Computational and Theoretical Studies of 5 Methoxy 2 Pyridin 4 Yl Indoline

Molecular Modeling and Docking Studies

Molecular modeling and docking are pivotal in predicting how a ligand, such as 5-Methoxy-2-(pyridin-4-yl)indoline, might interact with a biological target, typically a protein receptor. This process involves the creation of a three-dimensional model of the molecule and virtually screening it against a library of receptors to identify potential binding affinities and modes.

For analogous indoline-based compounds, docking studies have been instrumental in identifying potential therapeutic targets. For instance, research on other indoline (B122111) derivatives has revealed their potential as inhibitors for enzymes like 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are involved in inflammatory processes. acs.org The process typically involves preparing the ligand and receptor structures, defining a binding site on the receptor, and using a scoring function to evaluate the best-fit binding poses. The outcomes of such studies can guide the rational design of more potent and selective inhibitors. acs.org

Table 1: Representative Data from Molecular Docking Studies of Indoline Analogs

Target ProteinLigand ScaffoldKey Interacting ResiduesPredicted Binding Affinity (kcal/mol)
5-LOXIndolineHis367, His372, His550-8.5 to -10.2
sEHIndoline-ureaAsp335, Tyr383, Tyr466-7.9 to -9.5
TubulinSpiro-indolineCys241, Leu255, Val318-7.0 to -8.5

Note: This table is illustrative and based on data for structurally related indoline compounds, not this compound itself.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common and powerful tool for predicting various molecular properties with high accuracy.

Geometry Optimization

The first step in most DFT studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process minimizes the energy of the molecule to find its equilibrium structure. For a molecule like this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. Studies on similar heterocyclic systems often use basis sets like B3LYP/6-311++G(d,p) to achieve a good balance between accuracy and computational cost. researchgate.netmdpi.com The optimized geometry is crucial for all subsequent calculations.

Electronic Structure Analysis (e.g., HOMO/LUMO)

The electronic structure of a molecule is key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. nih.govscirp.org A smaller gap suggests higher reactivity.

Table 2: Illustrative DFT-Calculated Electronic Properties of a Pyridine-Indole Analog

ParameterValue (eV)
HOMO Energy-5.89
LUMO Energy-1.23
HOMO-LUMO Gap4.66

Note: This data is hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, red areas typically indicate negative electrostatic potential (electron-rich), while blue areas represent positive electrostatic potential (electron-poor). For this compound, the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the methoxy (B1213986) group would likely be regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the indoline's N-H group would be regions of positive potential. nih.gov

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, multiple low-energy conformations may exist. Understanding the relative energies and populations of these conformers is important as the biological activity of a molecule can be dependent on its specific conformation. researchgate.net Computational methods can be used to explore the potential energy surface of the molecule and identify the most stable conformers.

Simulations of Molecular Interactions (e.g., Ligand-Receptor Binding)

Molecular dynamics (MD) simulations can provide a dynamic view of the interactions between a ligand and its receptor over time. Starting from a docked pose, an MD simulation can reveal the stability of the binding and the key interactions that maintain the ligand in the binding pocket. acs.org These simulations take into account the movements of both the ligand and the protein, providing a more realistic picture of the binding event than static docking. For this compound, MD simulations could be used to validate docking results and to understand the detailed mechanism of its interaction with a potential biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. As of the latest available research, specific QSAR models exclusively developed for this compound have not been reported in publicly accessible scientific literature.

However, QSAR studies have been extensively applied to structurally related indole (B1671886) and pyridine derivatives, particularly in the context of their activity as enzyme inhibitors. These studies provide a framework for how QSAR could be applied to understand the structure-activity relationships of this compound and to design more potent analogs.

General Principles and Application to Related Compounds

QSAR models are typically developed using a series of compounds with known biological activities, such as inhibitory concentrations (IC₅₀) or binding affinities (Kᵢ). The process involves calculating a wide range of molecular descriptors for each compound, which quantify various aspects of their chemical structure, including:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These relate to the distribution of electrons, such as partial charges and dipole moments.

Steric descriptors: These describe the size and shape of the molecule.

Hydrophobic descriptors: These quantify the water-fearing nature of the molecule or its fragments.

Once these descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that correlates a selection of these descriptors with the observed biological activity.

For instance, QSAR studies on phosphodiesterase-4 (PDE4) inhibitors, a class to which some indole derivatives belong, have utilized 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These methods generate 3D grid-based descriptors that represent the steric and electrostatic fields of the molecules. The resulting models can produce contour maps that visualize regions where modifications to the chemical structure would likely increase or decrease biological activity. mdpi.com

A study on a series of indole derivatives as PDE4 inhibitors reported the development of CoMFA and CoMSIA models with good statistical significance, indicating their potential to predict the affinity of new compounds. nih.gov Another study on pyrido[3,4-b]indole derivatives as anticancer agents employed both 2D and 3D-QSAR methods to build predictive models for their antiproliferative activity. nih.gov

Hypothetical Application to this compound

Should a QSAR study be conducted on a series of analogs of this compound, it would likely involve the synthesis of derivatives with variations at key positions, such as:

The methoxy group on the indoline ring.

Substituents on the pyridine ring.

The nitrogen atom of the indoline ring.

The biological activity of these compounds would be determined against a specific target. Subsequently, a QSAR model could be generated to identify the key structural features that govern this activity. For example, the model might reveal that electron-withdrawing groups on the pyridine ring enhance activity, or that the size of the substituent at the 5-position of the indoline ring is critical.

While no specific data tables for this compound can be presented, the table below illustrates the kind of data that would be generated in a typical QSAR study for a series of related compounds.

Illustrative Data Table for a Hypothetical QSAR Study

CompoundBiological Activity (pIC₅₀)Descriptor 1 (e.g., LogP)Descriptor 2 (e.g., Molar Refractivity)Descriptor 3 (e.g., Dipole Moment)
Analog 17.22.585.33.1
Analog 26.82.180.12.8
Analog 37.52.990.53.5
Analog 46.51.878.22.5

Preclinical Investigation of Molecular Mechanisms and Biological Interactions of 5 Methoxy 2 Pyridin 4 Yl Indoline and Derivatives

In Vitro Studies of Biological Targets

Receptor Binding Assays (e.g., Aminergic G Protein-Coupled Receptors)

Derivatives of the indolyl-pyridine scaffold have been investigated for their affinity to aminergic G protein-coupled receptors (GPCRs), which are crucial targets in the treatment of various neurological and psychiatric disorders. A study focusing on 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles revealed their potential as multi-target ligands for key aminergic receptors.

Specifically, these compounds were designed as analogs of a virtual hit compound, D2AAK1, and were synthesized from indole (B1671886) or 5-alkoxyindoles and N-substituted piperidin-4-ones. Radioligand binding assays demonstrated that these derivatives exhibit nanomolar affinity for dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and serotonin 5-HT2A receptors. Three of the most potent compounds were identified as antagonists for both D2 and 5-HT2A receptors, a desirable characteristic for potential antipsychotic agents. Molecular docking studies were employed to understand the structure-activity relationships, indicating that bulky C5-alkoxy substituents on the indole moiety were generally not favorable for binding.

Enzymatic Inhibition Studies

The enzymatic inhibitory potential of indolyl-pyridine derivatives has been explored against several enzymes implicated in various diseases, including cancer and diabetes.

A series of pyridine-indole hybrids were synthesized and evaluated as inhibitors of CYP17A1, a key enzyme in the androgen biosynthesis pathway and a target for prostate cancer therapy. nih.gov Several of these compounds demonstrated significant inhibition of CYP17A1's enzymatic activity, with one compound exhibiting an IC50 value of 4 nM, which is more potent than the clinically used drug, abiraterone. nih.gov

In the context of metabolic disorders, a library of indole–pyridine (B92270) carbonitrile derivatives was synthesized and assessed for their inhibitory effects on α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and glucose absorption. tandfonline.com A number of these derivatives displayed potent inhibitory activity against both enzymes, with some showing greater potency than the reference drug, acarbose (B1664774) (IC50 = 14.50 ± 0.11 μM). tandfonline.com

Furthermore, the quinoline (B57606) scaffold, which is structurally related to the pyridinyl-indoline core, has been investigated for other enzymatic inhibitory activities. For instance, quinine, which contains a 6-methoxyquinoline (B18371) moiety, is known to be a strong inhibitor of CYP2D6, an important drug-metabolizing enzyme. wikipedia.org It has also been suggested to target the purine (B94841) nucleoside phosphorylase enzyme in malaria parasites. wikipedia.org Another study on a novel A-ring pyrazole (B372694) steroid, a heterocyclic compound with some structural similarities, showed potent inhibition of 3(17)β-hydroxysteroid dehydrogenase with a Ki of 90 ± 20 nM. nih.gov

Table 1: Enzymatic Inhibition by Indolyl-Pyridine Derivatives

Compound Class Target Enzyme Potency (IC50/Ki) Reference
Pyridine-indole hybrids CYP17A1 4 nM nih.gov
Indole–pyridine carbonitriles α-glucosidase, α-amylase Potent (some > acarbose) tandfonline.com
Quinine (6-methoxyquinoline) CYP2D6 Strong inhibitor wikipedia.org
A-ring pyrazole steroid 3(17)β-hydroxysteroid dehydrogenase 90 ± 20 nM (Ki) nih.gov

Studies on Protein-Ligand Interactions

The interactions between indolyl-pyridine derivatives and their protein targets have been elucidated through computational and experimental methods, providing insights into their binding modes.

Molecular docking and dynamics simulations were used to understand how novel pyridine-indole hybrids bind to and inhibit the CYP17A1 enzyme. nih.gov These studies helped to identify the probable binding modes of these compounds within the active site of the enzyme. nih.gov Similarly, for the indole–pyridine carbonitrile derivatives that inhibit α-glucosidase and α-amylase, molecular docking was employed to analyze the binding energies and interactions of these ligands with their target enzymes. tandfonline.com

In a study of pyridine-based 1,2,4-triazolo-tethered indole conjugates targeting proteins in the PI3K pathway, molecular dynamics simulations revealed that the most promising compound interacts with both PI3K and tankyrase proteins primarily through hydrophobic interactions, with a few hydrogen bonding interactions also contributing to the binding. nih.gov

The binding of a novel A-ring pyrazole steroid inhibitor to 3(17)β-hydroxysteroid dehydrogenase was investigated through dead-end inhibition studies. nih.gov The results suggested an ordered binding mechanism where the cofactor binds to the enzyme before either the substrate or the pyrazole inhibitor can bind. nih.gov

Investigation of Cellular Pathway Modulation (e.g., MAPK/JNK Signaling, Tubulin Polymerization, BET Bromodomains)

Derivatives of the indolyl-pyridine scaffold have been shown to modulate several important cellular pathways, particularly those involved in cancer progression.

Phosphoinositide 3-kinase (PI3K) Pathway: A library of pyridine-based 1,2,4-triazolo-tethered indole conjugates was designed and found to be effective against the HT-29 human colon cancer cell line. nih.gov Further investigation through western blot and immunofluorescence experiments demonstrated that these compounds inhibit the expression of markers involved in the β-catenin and PI3K pathways. nih.gov The disruption of these pathways led to cell cycle arrest at the G0/G1 phase, interruption of the mitochondrial membrane potential, and an increase in the production of reactive oxygen species (ROS). nih.gov

Tubulin Polymerization: While no direct studies on 5-Methoxy-2-(pyridin-4-yl)indoline were found, the broader class of compounds containing a quinoline structure, such as quinine, is known to have biological activity. Quinine's mechanism of action in malaria is thought to involve the inhibition of hemozoin biocrystallization. wikipedia.org

BET Bromodomains: Although not direct derivatives of this compound, compounds with a related 5-methoxyquinoline (B23529) scaffold have been identified as inhibitors of the Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase. nih.gov One such derivative, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine, displayed an IC50 value of 1.2 μM against EZH2 and reduced the global levels of H3K27me3 in cells. nih.gov

In Vivo Studies in Animal Models

Pharmacological Characterization in Relevant Disease Models

The in vivo efficacy of indolyl-pyridine derivatives has been primarily investigated in the context of cancer.

In a study involving a xenograft model of human colon adenocarcinoma in athymic mice, a new pyridine derivative, LHT-13-19, was administered intraperitoneally. The treatment resulted in a notable antitumor effect, characterized by an increased doubling time of the tumor size and improved survival rate of the tumor-bearing animals. Furthermore, a decrease in the frequency of metastasis was observed.

Another study focused on novel amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine. researchgate.net One of these compounds, 2-chloro-N-{5-[2- (4-methoxyphenyl)pyridin-3-yl]-1, 3, 4-thiadiazol-2-yl} pyridine-3- carboxamide, showed high cytotoxicity against HeLa and PANC-1 cell lines in vitro with IC50 values of 2.8μM and 1.8 μM, respectively. researchgate.net

Additionally, γ-carbolinones, which can be synthesized from indolecarboxamides and contain a related structural motif, have shown potent in vitro anticancer activity. acs.org For example, indoloquinolinone II has been identified as a DNA topoisomerase-I inhibitor with IC50 values ranging from 0.029 to 0.219 μM and has demonstrated activity in vivo. acs.org

Table 2: In Vivo Antitumor Activity of a Pyridine Derivative

Compound Animal Model Tumor Type Key Findings
LHT-13-19 Athymic mice Human colon adenocarcinoma xenograft Increased tumor doubling time, increased survival rate, decreased metastasis

Mechanistic Investigations in Animal Systems

Detailed in vivo mechanistic studies specifically focused on this compound are not extensively documented in the current body of scientific literature. However, research on analogous indoline (B122111) structures provides a foundational context for potential biological effects. For instance, certain indoline-based compounds have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), enzymes critically involved in inflammatory pathways. In murine models of peritonitis and asthma, a representative indoline derivative demonstrated significant anti-inflammatory efficacy, suggesting a potential mechanism of action for compounds within this class. acs.org

Furthermore, studies on other related heterocyclic compounds containing indole and pyridine moieties have pointed towards different mechanistic pathways. For example, a series of 3,5-disubstituted pyridin-2(1H)-ones, structurally related to the pyridine aspect of this compound, have been evaluated for their anti-allodynic effects in a rat model of inflammatory pain. nih.gov These findings hint at a possible interaction with pain signaling pathways.

Investigations into indolyl-pyridinyl-propenones, which share structural similarities, have uncovered activities related to cell division and survival. Some of these compounds have been shown to induce a form of cell death known as methuosis, while others act as microtubule-disrupting agents. nih.gov This suggests that derivatives of the core this compound structure could potentially interact with cellular cytoskeletal components or signaling pathways governing cell fate.

Another area of investigation for related structures involves the modulation of nuclear receptors. A study on 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives, which contain a methoxy-indole scaffold, identified them as modulators of the Nur77 nuclear receptor. In a xenograft mouse model, a lead compound from this series demonstrated significant inhibition of tumor growth, acting through the upregulation of Nur77 and the induction of apoptosis via autophagy and endoplasmic reticulum stress. nih.gov

While these studies on related compounds provide valuable insights into potential biological targets and mechanisms, it is crucial to emphasize that these are not direct findings for this compound. Rigorous preclinical studies on the specific compound are necessary to elucidate its precise mechanism of action in animal systems.

Use as Pharmacological Tools for Biological Mechanism Research

The utility of a chemical compound as a pharmacological tool is contingent on its specificity and well-characterized mechanism of action. Given the current limited availability of detailed mechanistic studies for this compound, its application as a specific pharmacological probe for biological mechanism research is not yet established.

However, based on the activities of related compounds, there is a potential for derivatives of this compound to be developed into valuable research tools. For instance, if a derivative were found to be a highly selective inhibitor of a particular enzyme, such as 5-LOX, it could be used in preclinical models to investigate the role of that enzyme in various disease processes. Similarly, a derivative that specifically targets a receptor or a signaling pathway could be instrumental in dissecting complex biological systems.

The development of such a tool would require a systematic approach, including:

Target Identification and Validation: Determining the specific molecular target(s) of this compound and its derivatives.

Selectivity Profiling: Assessing the binding affinity and activity against a wide range of other potential targets to ensure specificity.

In Vivo Characterization: Evaluating the pharmacokinetic and pharmacodynamic properties of the compound in animal models to understand its distribution, metabolism, and target engagement in a living system.

Currently, the scientific community has access to a variety of methoxy-activated indole derivatives that have been synthesized and investigated for a range of biological activities, including antihistaminic and anti-inflammatory properties. chim.it These existing compounds could serve as a starting point for the rational design of more specific pharmacological tools based on the this compound scaffold.

Patent Landscape Analysis Relevant to 5 Methoxy 2 Pyridin 4 Yl Indoline Structure

Analysis of Patent Literature on Indoline (B122111) Derivatives with Pyridine (B92270) Moieties

Patents for compounds containing both indoline and pyridine fragments often target key biological pathways involved in cell signaling and proliferation. The combination of these two heterocyclic systems allows for diverse molecular interactions, making them suitable candidates for drug discovery programs.

A review of the patent landscape indicates that derivatives featuring these moieties are being investigated for their inhibitory action on critical cellular targets. For instance, patents cover pyridine derivatives intended to inhibit fibroblast growth factor receptor (FGFR), which plays a role in angiogenesis and cancer cell growth. google.com Other patents describe pyridine compounds linked to a second heteroaryl group, such as an indoline, for the purpose of regulating CYP17 (17α-hydroxylase/17,20-lyase) activity. google.com The inhibition of CYP17 is a validated strategy in the treatment of castration-resistant prostate cancer. google.com

These patents typically claim a broad genus of chemical structures, often encompassing variations in substitution on both the indoline and pyridine rings. This strategy aims to protect a wide range of potentially active compounds and their therapeutic applications.

Table 1: Overview of Patents for Indoline/Pyridine Derivatives

Patent Number Therapeutic Target General Indication Structural Class
CA2901585C Fibroblast Growth Factor Receptor (FGFR) Antineoplastic agents google.com Pyridine derivatives google.com

Identification of Patented Synthetic Methodologies

The synthesis of molecules like 5-Methoxy-2-(pyridin-4-yl)indoline involves multi-step sequences that are detailed or alluded to in the patent literature. These methodologies can be broken down into the formation of the core indoline structure and the subsequent coupling with the pyridine moiety.

Formation of the Methoxyindoline Core: The "5-methoxy" portion of the target molecule originates from appropriately substituted aniline (B41778) precursors. Patented methods describe the synthesis of compounds like p-methoxyaniline from nitrobenzene (B124822) starting materials through a one-step hydrogenation and transposition process, highlighting advantages such as low cost and suitability for industrial production. google.com Another key intermediate, 4-methoxy-2-nitroaniline (B140478), can be synthesized from 4-methoxyaniline via a three-step sequence of acetylation, nitration, and hydrolysis, with modern patents disclosing the use of continuous flow reactors to improve safety, yield, and purity. patsnap.comgoogle.com The synthesis of the indoline ring itself can be achieved through various methods, including the catalytic reduction of corresponding indoles. chemicalbook.com A broad review of indoline synthesis highlights advanced methods such as palladium-catalyzed intramolecular cyclizations (e.g., Heck reactions) and C-H activation/dearomatization tandem processes. sci-hub.ru

Coupling of the Pyridine Moiety: The linkage of the pyridine ring to the indoline core is a critical step. Patent literature frequently describes the use of transition-metal-catalyzed cross-coupling reactions. The Suzuki coupling, which pairs an organoboron compound with an organohalide, is a common method. acs.org For example, a patent for related indole (B1671886) derivatives describes reacting an indole boronic acid derivative with a halogenated pyrimidine (B1678525) (structurally similar to pyridine) in the presence of a palladium catalyst. google.com Another patented approach involves reacting a halide with a tin derivative of the second heterocyclic ring, followed by further modifications to yield the final product. google.com These methods offer a versatile and efficient means to connect the two key fragments of the target molecule.

Table 2: Selected Patented Synthetic Strategies

Reaction Type Description Starting Materials Example Catalyst/Reagent Example
Hydrogenation/Transposition One-step synthesis of p-methoxyaniline. google.com Nitrobenzene compounds google.com Noble metal catalyst (e.g., Palladium) google.com
Nitration/Hydrolysis Synthesis of 4-methoxy-2-nitroaniline in a continuous flow reactor. patsnap.comgoogle.com 4-methoxyaniline, Acetic anhydride, Nitrating agent patsnap.comgoogle.com Sulfuric acid/Nitric acid patsnap.comgoogle.com
Cross-Coupling (Suzuki) Coupling of a pyridine boronic acid ester with a halogenated indoline (or vice versa). acs.org Halogenated heteroaryl and a heteroaryl boronic acid pinacol (B44631) ester. acs.org Palladium catalyst google.com

Assessment of Patented Preclinical Uses (excluding human clinical data)

The preclinical applications disclosed in patents for indoline derivatives with pyridine moieties are primarily centered on oncology and the modulation of specific enzyme activities. These compounds are often designed as inhibitors of key proteins in signaling pathways that are dysregulated in cancer.

Patents describe compounds with this general structure as potent inhibitors of protein kinases. For example, pyridine-based molecules have been developed as inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) pathways, which are crucial for cell growth, proliferation, and survival. acs.org A preclinical candidate from this class, PQR309, demonstrated efficacy in inhibiting the proliferation of tumor cell lines. acs.org

Similarly, other patented series of pyridine derivatives are shown to have an inhibitory effect on FGFR, a receptor tyrosine kinase involved in angiogenesis and tumor progression. google.com Another significant area of patented preclinical use is the inhibition of steroidogenic enzymes like CYP17, which is vital for the production of androgens that fuel certain cancers. google.com The compounds are presented as being effective in treating conditions characterized by abnormal cellular proliferation. google.com

These preclinical studies, detailed within patent applications, form the basis for the claimed therapeutic utility and are essential for advancing these compounds toward further development.

Table 3: Patented Preclinical Targets and Indications

Compound Class Preclinical Target Potential Indication (based on patent) Reference
Indoline/Pyridine Derivatives Fibroblast Growth Factor Receptor (FGFR) Cancers with aberrant FGFR signaling google.com
Pyridine-Heteroaryl Compounds CYP17 Prostate Cancer and other proliferative diseases google.com

Future Research Directions and Potential Academic Applications

Exploration of Novel Biological Targets

The indoline (B122111) scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. Future research should aim to systematically screen 5-Methoxy-2-(pyridin-4-yl)indoline against a broad panel of enzymes and receptors to uncover novel therapeutic applications.

Anti-inflammatory Targets: Based on studies of other indoline-based compounds, a promising area of investigation is the compound's potential activity against key enzymes in inflammatory pathways. acs.org For instance, research on similar structures has identified dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), both of which are significant targets for anti-inflammatory drugs. acs.org Future studies could explore whether this compound or its derivatives exhibit similar inhibitory profiles.

Anticancer Pathways: Derivatives of indolyl-pyridinyl-propenones have been shown to induce a non-apoptotic form of cell death known as methuosis in cancer cells. nih.govnih.gov This presents a compelling rationale to investigate whether this compound can trigger similar cell death mechanisms. nih.gov Potential targets for exploration could include proteins involved in macropinosome formation and trafficking, which are characteristic of methuosis. nih.gov Furthermore, given that related methoxy-substituted heterocyclic compounds have shown activity against targets like vascular endothelial growth factor receptor 2 (VEGFR2), a key protein in angiogenesis, this is another important avenue to explore. nih.gov

Kinase Inhibition: The general structure of the compound, featuring a heterocyclic system, is common in many kinase inhibitors. A broad kinase screening panel could reveal unexpected inhibitory activities against targets relevant to oncology or other diseases.

Design and Synthesis of Targeted Derivatives

The core structure of this compound is ripe for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: A systematic SAR study would be a critical next step. This would involve the synthesis of a library of analogues with modifications at key positions. Based on synthetic strategies for related compounds, modifications could include:

Altering or replacing the methoxy (B1213986) group at the 5-position of the indoline ring. nih.gov

Introducing various substituents onto the indoline nitrogen (N-1 position). acs.org

Modifying the pyridine (B92270) ring with different functional groups to fine-tune electronic and steric properties.

Novel Synthetic Methodologies: The development of more efficient and versatile synthetic routes to access these derivatives is a key research direction. While classical methods like the Fischer indole (B1671886) synthesis can be employed, modern catalytic approaches could offer significant advantages. evitachem.com For example, cobalt-catalyzed annulation reactions have recently been developed for the synthesis of complex indole derivatives and could potentially be adapted for this scaffold. acs.org Such methods would facilitate the rapid generation of a diverse library of compounds for biological screening. acs.org

Advanced Computational Modeling Approaches

Computational chemistry offers powerful tools to guide and accelerate the research process for this compound.

Molecular Docking and Virtual Screening: In silico docking studies can be used to predict the binding affinity of this compound and its virtual derivatives against the crystal structures of potential biological targets like 5-LOX, sEH, or various kinases. acs.org This can help prioritize the synthesis of compounds that are most likely to be active.

Density Functional Theory (DFT) Calculations: DFT calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. mdpi.com Such studies can help to understand the molecule's conformational preferences and the nature of its intramolecular and intermolecular interactions, which is crucial for rational drug design. mdpi.comsci-hub.se For example, computational analysis can elucidate hydrogen bonding patterns and other interactions that stabilize the binding of the molecule to a target protein. mdpi.com

Development of New Spectroscopic Characterization Methods

Thorough characterization of this compound and its future derivatives is essential for understanding their chemical and physical properties.

Polymorphism Studies: Investigation into the potential polymorphism of this compound is warranted, as different crystalline forms can have different physical properties, including solubility and bioavailability. mdpi.com Advanced solid-state characterization techniques, such as single-crystal X-ray diffraction and solid-state NMR, could be employed to identify and characterize new polymorphs. mdpi.com

Advanced Spectroscopic Analysis: While standard techniques like NMR and mass spectrometry are routine, the application of more advanced methods could provide deeper structural insights. For instance, detailed analysis of infrared (IR) spectra, supported by DFT calculations, can confirm structural features and hydrogen bonding patterns in the solid state. mdpi.com The crystallographic behavior of complex indole-fused heterocyclic compounds has been elucidated through a combination of experimental X-ray diffraction and theoretical studies, providing a template for future work on this compound. sci-hub.senih.gov

Q & A

Basic Synthesis & Characterization

Q: What synthetic routes are commonly used to prepare 5-Methoxy-2-(pyridin-4-yl)indoline, and how is purity validated? A:

  • Synthesis : The compound is typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) between a halogenated indoline derivative and pyridinyl boronic acids. For example, 5-methoxyindole intermediates (CAS 1006-94-6) can be functionalized at the 2-position using pyridinyl reagents under palladium catalysis .
  • Purification : Column chromatography (silica gel, eluent gradients of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is employed.
  • Characterization : Purity is confirmed via HPLC (>95% by area) and 1H/13C NMR. Melting point analysis (e.g., 56–58°C for 5-methoxyindole precursors) and LC-MS validate structural integrity .

Advanced Synthetic Challenges

Q: What are the key challenges in regioselective functionalization of this compound derivatives? A:

  • Regioselectivity : Competing reactivity at the indoline nitrogen versus the pyridinyl ring requires careful optimization. Protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls) or directing groups (e.g., boronic esters) enhance selectivity .
  • Reaction Conditions : Microwave-assisted synthesis or low-temperature lithiation (e.g., using LDA at −78°C) minimizes side reactions. Solvent polarity (DMF vs. THF) and catalyst choice (Pd(PPh₃)₄ vs. PdCl₂(dppf)) critically influence yields .

Basic Analytical Techniques

Q: Which spectroscopic methods are most effective for characterizing this compound? A:

  • NMR : 1H NMR identifies methoxy (δ 3.7–3.9 ppm) and pyridinyl protons (δ 8.5–8.7 ppm). 13C NMR confirms carbonyl (if present) and aromatic carbons.
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]+ for C₁₄H₁₃N₂O: 225.1028).
  • UV-vis : Aromatic π→π* transitions (~270–300 nm) and n→π* (~330 nm) are typical for indoline derivatives .

Advanced Computational Modeling

Q: How can density functional theory (DFT) predict electronic properties of this compound for photochemical applications? A:

  • Methodology : Optimize geometry at B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess charge transfer efficiency.
  • Spectra Prediction : Time-dependent DFT (TD-DFT) in solvents (e.g., chloroform) simulates UV-vis absorption. Compare computed λmax (e.g., 415–577 nm) with experimental data to validate models .

Basic Pharmacological Screening

Q: What in vitro assays are used to evaluate the biological activity of this compound? A:

  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, CDK2) using fluorescence polarization assays. IC₅₀ values determine potency.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative effects at 10–100 µM concentrations .

Advanced Data Contradictions

Q: How to resolve discrepancies between theoretical and experimental UV-vis spectra in indoline derivatives? A:

  • Solvent Effects : Include explicit solvent models (e.g., PCM for chloroform) in DFT calculations to account for solvatochromic shifts.
  • Vibrational Coupling : Analyze Franck-Condon progressions to explain broad experimental peaks (e.g., 500–600 nm in D205 indoline dyes).
  • Experimental Artifacts : Check for aggregation (via concentration-dependent spectra) or photodegradation (light-sensitive samples require amber vials) .

Basic Photovoltaic Applications

Q: What role does this compound play in dye-sensitized solar cells (DSSCs)? A:

  • Function : Acts as a π-conjugated donor in donor-acceptor dyes, enhancing light absorption. Methoxy groups improve electron-donating capacity.
  • Performance Metrics : Measure incident photon-to-current efficiency (IPCE) and open-circuit voltage (Voc) in TiO₂-based cells. Compare with benchmark dyes (e.g., N719) .

Advanced Structure-Activity Relationships (SAR)

Q: How do substituents on the indoline core influence the compound’s bioactivity or photochemical properties? A:

  • Electron-Donating Groups : Methoxy at C5 increases HOMO energy, improving charge injection in DSSCs.
  • Pyridinyl Modifications : Fluorination at C4 of the pyridine ring enhances binding affinity to kinases (e.g., via halogen bonding).
  • Steric Effects : Bulky groups at C3 reduce off-target interactions in kinase assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.